molecular formula C27H30N2O3 B12223833 (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone

(3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B12223833
M. Wt: 430.5 g/mol
InChI Key: HWMNAYBHNOGHIA-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the necessary substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its quinoline core. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, making this compound a potential candidate for drug development and biological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Research may focus on its ability to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new technologies and products.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine. These compounds share the quinoline core but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness

What sets (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone apart is its specific combination of substituents, which may confer unique properties and activities. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]methanone

InChI

InChI=1S/C27H30N2O3/c1-17-6-10-21(11-7-17)28-23-15-19(3)29(24-12-8-18(2)14-22(23)24)27(30)20-9-13-25(31-4)26(16-20)32-5/h6-14,16,19,23,28H,15H2,1-5H3

InChI Key

HWMNAYBHNOGHIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1C(=O)C3=CC(=C(C=C3)OC)OC)C=CC(=C2)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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